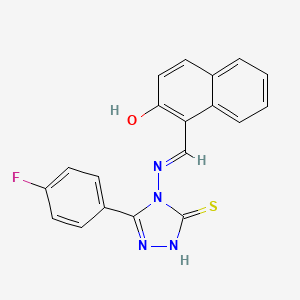![molecular formula C27H20ClN3OS2 B12011950 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-53-5](/img/structure/B12011950.png)
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials. without specific literature references, I can’t provide exact conditions. Researchers typically optimize reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the pyrazole or thiazolidinone moieties.
Reduction: Reduction reactions may affect the double bond or the thiazolidinone ring.
Substitution: Substitution reactions could occur at the phenyl or chlorophenyl groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation.
Major Products: The major products depend on the reaction type. For example:
- Oxidation might yield an oxo-derivative.
- Reduction could lead to a saturated analog.
- Substitution may result in various derivatives.
Scientific Research Applications
Biology and Medicine:
Anticancer Properties: Investigate its effects on cancer cells.
Anti-inflammatory Activity: Explore its potential as an anti-inflammatory agent.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its use as a lead compound.
Agrochemicals: Assess its pesticidal properties.
Materials Science: Investigate its role in material synthesis.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed mechanistic studies are essential to understand its mode of action fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound to related structures. Its uniqueness lies in the combination of the pyrazole, thiazolidinone, and phenyl moieties.
Properties
CAS No. |
623935-53-5 |
|---|---|
Molecular Formula |
C27H20ClN3OS2 |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3OS2/c1-18(19-8-4-2-5-9-19)31-26(32)24(34-27(31)33)16-21-17-30(23-10-6-3-7-11-23)29-25(21)20-12-14-22(28)15-13-20/h2-18H,1H3/b24-16- |
InChI Key |
GSNAYIMIJCJJON-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)





![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
